Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate
Description
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate is a synthetic compound with the molecular formula C26H26N2O6 . It is commonly used in peptide synthesis and serves as a protected form of the amino acid tyrosine. The compound is characterized by its benzyl ester and carbobenzyloxy (Cbz) protecting groups, which are crucial for its stability and reactivity in various chemical processes .
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c29-22-13-11-19(12-14-22)15-23(25(31)33-17-20-7-3-1-4-8-20)28-24(30)16-27-26(32)34-18-21-9-5-2-6-10-21/h1-14,23,29H,15-18H2,(H,27,32)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABILGXQXJZFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305103 | |
| Record name | NSC169126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-46-9 | |
| Record name | NSC169126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC169126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Strategy Overview
The synthesis of Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate generally follows a multi-step process involving:
- Protection of amino and hydroxyl groups to prevent side reactions.
- Formation of amide bonds via coupling reactions.
- Esterification of carboxylic acid groups with benzyl alcohol or benzyl derivatives.
- Selective deprotection to yield the target compound with free phenolic hydroxyl.
This approach ensures high purity and yield while maintaining stereochemical integrity.
Key Preparation Steps
| Step Number | Reaction Type | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Protection of Amino Group | Introduction of phenylmethoxycarbonyl (Cbz) group to protect the amino function of glycine derivative | Use of benzyl chloroformate (Cbz-Cl) in basic aqueous or organic media | Protects amino group to avoid unwanted reactions during subsequent steps |
| 2 | Amide Bond Formation | Coupling of protected amino acid with 3-(4-hydroxyphenyl)-2-aminopropanoic acid derivative | Peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with HOBt or similar additives | Ensures selective formation of the amide linkage with minimal racemization |
| 3 | Esterification | Formation of benzyl ester on the carboxylic acid moiety | Benzyl alcohol with acid catalyst (e.g., HCl, sulfuric acid) or benzyl bromide with base | Benzyl ester protects carboxyl group and facilitates purification |
| 4 | Deprotection | Removal of protecting groups (e.g., Cbz) to liberate free amino or hydroxyl groups | Hydrogenolysis with Pd/C catalyst under hydrogen atmosphere or acid/base hydrolysis | Final step to obtain the free phenolic hydroxyl and amino groups without degradation |
Detailed Research Findings and Optimization
Protection and Coupling Efficiency: The use of phenylmethoxycarbonyl (Cbz) as a protecting group for the amino function is well-established for its stability under coupling conditions and ease of removal by catalytic hydrogenation. Coupling efficiency is enhanced by using carbodiimide-based agents combined with additives like HOBt to suppress side reactions and racemization, achieving yields above 80% in optimized protocols.
Esterification Conditions: Benzyl ester formation is typically performed under mild acidic conditions or via nucleophilic substitution using benzyl halides. Acid catalysis with methanesulfonic acid or sulfuric acid provides good yields, but care must be taken to avoid hydrolysis of sensitive amide bonds.
Deprotection Techniques: Catalytic hydrogenolysis using Pd/C under atmospheric or slightly elevated hydrogen pressure is the preferred method for removing Cbz groups without affecting other functionalities. This method preserves the integrity of the phenolic hydroxyl and amide bonds.
Purification and Characterization: Crude products are purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization is confirmed by NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring the compound meets stringent quality criteria for research or pharmaceutical applications.
Comparative Table of Preparation Parameters
| Parameter | Method A (Carbodiimide Coupling) | Method B (Ugi Multicomponent Reaction)* | Method C (Enzymatic Esterification)* |
|---|---|---|---|
| Protecting Group | Phenylmethoxycarbonyl (Cbz) | N/A | N/A |
| Coupling Agent | DCC/EDC + HOBt | Isocyanide-based multicomponent agents | Lipase enzymes |
| Esterification | Acid-catalyzed benzyl ester formation | Post-Ugi benzylation | Enzymatic benzyl ester formation |
| Yield | 75-85% | Moderate (50-65%) | Variable, often lower |
| Reaction Time | Several hours to overnight | Few hours | Hours to days |
| Purity | >95% | Moderate to high | High, enzyme specificity |
| Scalability | High | Moderate | Limited by enzyme availability |
*Note: Methods B and C are alternative approaches explored in related peptide and ester syntheses but may require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate undergoes various chemical reactions, including:
Hydrogenation: The removal of the Cbz protecting group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Acidolysis: The benzyl ester group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Acidolysis: Trifluoroacetic acid (TFA)
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotected Tyrosine: Removal of the Cbz group yields free tyrosine.
Substituted Esters: Nucleophilic substitution results in the formation of different ester derivatives.
Scientific Research Applications
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxyglycyl-L-tyrosine benzyl ester involves its role as a protected amino acid derivative. The Cbz and benzyl ester groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions at other sites on the molecule . This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-tyrosine: Similar structure but lacks the benzyl ester group.
Carbobenzyloxyglycyl-L-phenylalanine benzyl ester: Similar protecting groups but with phenylalanine instead of tyrosine.
Carbobenzyloxy-L-prolyl-L-tyrosine benzyl ester: Contains an additional proline residue.
Uniqueness
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate is unique due to its specific combination of protecting groups and the presence of tyrosine. This combination allows for selective reactions and makes it a valuable intermediate in peptide synthesis .
Biological Activity
Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H25N3O6
- Molecular Weight : 403.429 g/mol
- CAS Number : 91307-60-7
The compound exhibits a variety of functional groups that contribute to its biological activity, including hydroxyl, amine, and carbonyl groups.
Antioxidant Activity
Research indicates that derivatives of benzyl compounds often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Studies have shown that similar compounds can demonstrate effective radical scavenging activity, which may extend to this compound.
Tyrosinase Inhibition
Tyrosinase is an essential enzyme in melanin biosynthesis, making it a target for skin-related therapies. Compounds that inhibit tyrosinase are valuable in treating hyperpigmentation disorders.
Recent studies on related compounds have demonstrated that certain derivatives exhibit potent tyrosinase inhibitory effects with IC50 values ranging from 25.29 to 64.13 μM . The molecular docking studies suggest that these compounds interact favorably with the active site of the enzyme, indicating potential for similar activity in this compound.
Synthesis and Evaluation
The synthesis of this compound has been explored through various chemical pathways. The synthesis typically involves the coupling of benzoyl derivatives with amino acids or their derivatives, followed by purification and characterization using techniques like NMR and IR spectroscopy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Effective radical scavenging | |
| Tyrosinase Inhibition | IC50 = 25.29 - 64.13 μM | |
| Cytotoxicity | Potential against cancer cells |
Cytotoxic Properties
There is emerging evidence suggesting that similar compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving hydroxypyridinone derivatives have shown promising results in inhibiting cell proliferation . Further research is necessary to evaluate the specific cytotoxic effects of this compound on different cancer types.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate, and how do protecting groups influence its stability?
- Methodology : The synthesis typically involves sequential protection of functional groups. For example, the amino group of tyrosine is protected using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups via acylation in dioxane or ethyl acetate. The hydroxyl group on the phenyl ring is protected with a benzyl ether. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are used to form amide bonds between the protected amino acid and glycine derivatives. Post-reaction purification involves extraction at pH 9–10 and recrystallization .
- Stability : The benzyl and Cbz groups enhance stability during peptide elongation by preventing side reactions (e.g., oxidation or unintended nucleophilic attacks). Deprotection is achieved via hydrogenolysis or acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers indicate successful synthesis?
- Analytical Workflow :
- 1H/13C NMR : Peaks at δ ~7.2–7.4 ppm (benzyl aromatic protons), δ ~5.1 ppm (Cbz CH2), and δ ~1.4 ppm (tert-butyl in Boc-protected derivatives) confirm protecting groups. The tyrosine phenolic -OH is absent in protected forms .
- IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O stretching of esters/amides) and ~1250 cm⁻¹ (C-O-C stretching) validate functional groups.
- HPLC-MS : Retention time and molecular ion peaks ([M+H]+ at m/z 400.4) confirm purity and molecular weight .
Advanced Research Questions
Q. How can coupling efficiency be optimized when integrating this compound into solid-phase peptide synthesis (SPPS)?
- Optimization Strategies :
- Activation Reagents : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with DIC (diisopropylcarbodiimide) to suppress racemization .
- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of protected intermediates.
- Monitoring : Real-time FTIR or LC-MS tracks coupling completion. Incomplete reactions require double coupling or elevated temperatures (40–50°C) .
Q. What are the challenges in resolving enantiomeric purity, and how can chiral HPLC or crystallization address them?
- Chiral Analysis :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Retention time shifts distinguish (S)- and (R)-isomers .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess (ee > 98%) .
- Common Pitfalls : Residual solvents (e.g., DMF) can co-crystallize, altering crystal packing. Thermal gravimetric analysis (TGA) identifies solvent interference .
Q. How do structural modifications (e.g., fluorophenyl vs. hydroxyphenyl substituents) alter biological activity in peptide-based drug candidates?
- Comparative Analysis :
- Fluorophenyl Derivatives : Increase metabolic stability and lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Hydroxyphenyl Derivatives : Improve hydrogen bonding with target proteins (e.g., tyrosine kinase receptors) but may require additional protection to prevent oxidation .
- Biological Assays : Radiolabeled (³H/¹⁴C) analogs quantify receptor binding affinity via scintillation counting .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported yields (60–85%) for similar compounds across literature?
- Root Causes :
- Protecting Group Compatibility : Boc groups may hydrolyze under acidic extraction (pH < 2), lowering yields compared to Cbz .
- Purification Methods : Recrystallization vs. flash chromatography (e.g., silica gel vs. C18 reverse-phase) impacts recovery rates .
- Mitigation : Standardize reaction conditions (temperature, solvent purity) and report isolated yields post-HPLC purification for cross-study comparability .
Application-Specific Guidance
Q. In what scenarios is this compound preferred over other tyrosine derivatives (e.g., Boc-L-tyrosine-OBzl) for synthesizing phosphorylated peptides?
- Use Cases :
- Acid-Sensitive Sequences : The Cbz group is stable under trifluoroacetic acid (TFA) cleavage, making it suitable for Fmoc-SPPS workflows .
- Post-Translational Modifications : The benzyl ester facilitates selective deprotection under hydrogenolysis, preserving acid-labile phosphorylated serine residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
